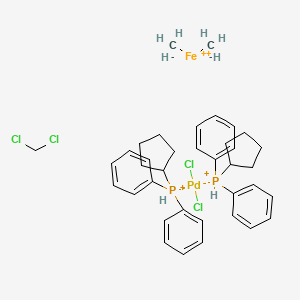
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) is a complex organometallic compound with the molecular formula C35H30Cl4FeP2Pd. This compound is known for its unique structure, which includes a palladium center coordinated with dichloromethane and iron, along with cyclopentyl(diphenyl)phosphanium ligands. It is primarily used in catalysis and various chemical reactions due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) typically involves the reaction of cyclopentyl(diphenyl)phosphane with dichloropalladium and iron(2+) in the presence of dichloromethane. The reaction is carried out under inert atmosphere conditions to prevent oxidation and ensure the stability of the product. The reaction mixture is usually stirred at room temperature for several hours until the desired complex is formed .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments. The process includes the purification of the final product through recrystallization or chromatography to achieve the desired purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production .
化学反応の分析
Types of Reactions
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction can produce lower oxidation state species. Substitution reactions result in the formation of new complexes with different ligands .
科学的研究の応用
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and hydrogenation reactions.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: It is explored for its potential in drug development and as a therapeutic agent.
Biological Studies:
作用機序
The mechanism of action of Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) involves the coordination of the palladium center with various substrates, facilitating catalytic reactions. The molecular targets include organic molecules that undergo transformations such as coupling, hydrogenation, and oxidation. The pathways involved typically include oxidative addition, transmetalation, and reductive elimination steps .
類似化合物との比較
Similar Compounds
- 1,1’-Bis(diphenylphosphino)ferrocene palladium dichloride
- Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II)
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane complex
Uniqueness
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) is unique due to its specific ligand environment and the presence of both palladium and iron centers. This combination imparts distinct reactivity and stability, making it particularly useful in catalytic applications compared to other similar compounds .
特性
分子式 |
C37H48Cl4FeP2Pd+2 |
|---|---|
分子量 |
858.8 g/mol |
IUPAC名 |
carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H19P.CH2Cl2.2CH3.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;;;/h2*1-6,9-12,17H,7-8,13-14H2;1H2;2*1H3;2*1H;;/q;;;2*-1;;;2*+2 |
InChIキー |
AGHPLCIFIBHZEZ-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


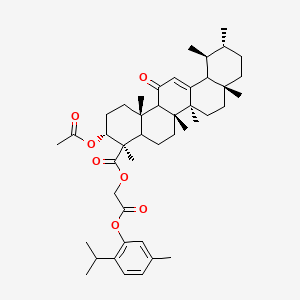
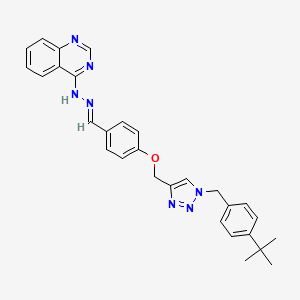
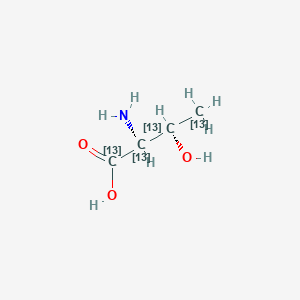

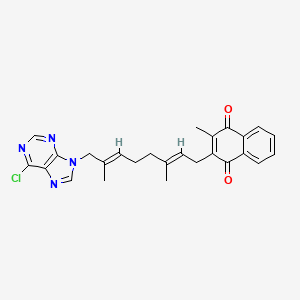
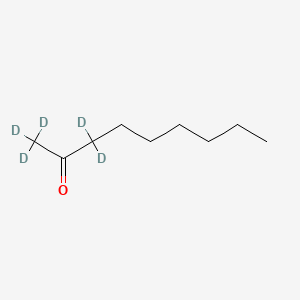
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)

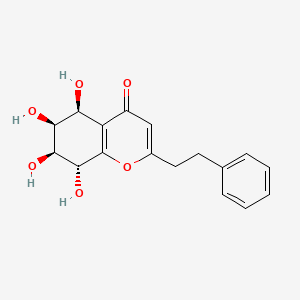
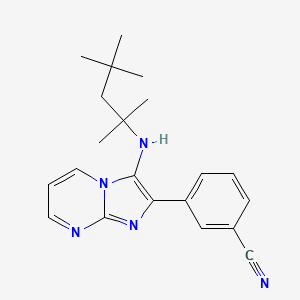

![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
